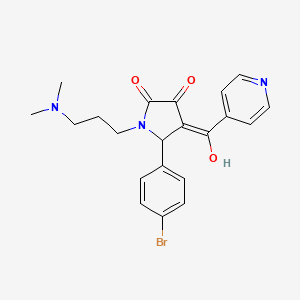

5-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one

Beschreibung

BenchChem offers high-quality 5-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4E)-5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrN3O3/c1-24(2)12-3-13-25-18(14-4-6-16(22)7-5-14)17(20(27)21(25)28)19(26)15-8-10-23-11-9-15/h4-11,18,26H,3,12-13H2,1-2H3/b19-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFSWZYZKVQPLR-HTXNQAPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C23H25BrN2O4

- Molecular Weight : 473.36 g/mol

- CAS Number : 370576-39-9

The structure includes a bromophenyl group, a dimethylamino propyl chain, a hydroxy group, and an isonicotinoyl moiety. The presence of these functional groups suggests various potential interactions with biological targets.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity. For instance, compounds with similar structures have shown to inhibit angiotensin-converting enzyme (ACE), which is crucial in blood pressure regulation .

- Receptor Binding : The dimethylamino group suggests potential binding to neurotransmitter receptors, which could affect signaling pathways related to mood and cognition.

- Antioxidant Activity : The hydroxy group may contribute to radical scavenging activity, which is beneficial in reducing oxidative stress in cells.

Anticancer Activity

Recent studies have evaluated the anticancer properties of similar pyrrolidinone derivatives. For example, a study on related compounds demonstrated significant cytotoxic effects against various cancer cell lines, indicating that structural modifications can enhance potency .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy-4-isonicotinoyl | HeLa | 15.2 |

| 5-(4-chlorophenyl)-1-(3-(dimethylamino)propyl)-3-hydroxy | MCF7 | 10.7 |

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In vitro studies have shown that similar compounds exhibit activity against Methicillin-resistant Staphylococcus aureus (MRSA), highlighting the importance of the bromophenyl group in enhancing antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from SAR studies include:

- Bromophenyl Substitution : The presence of the bromine atom increases lipophilicity and may enhance membrane permeability.

- Dimethylamino Group : This moiety is associated with increased interaction with biological targets due to its basicity.

- Hydroxy Group : Contributes to hydrogen bonding capabilities, influencing binding affinity to target sites.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

- Synthesis and Evaluation : A study synthesized various analogs and evaluated their anticancer activity against liver cancer cells, finding that modifications at the phenyl ring significantly impacted potency .

- QSAR Models : Quantitative structure-activity relationship models have been developed to predict the biological activity based on structural features. These models help in understanding how specific modifications can enhance or reduce activity .

Vorbereitungsmethoden

Core Pyrrolidinone Ring Formation

The pyrrolidinone scaffold serves as the foundational structure for this compound. A prevalent method involves cyclocondensation of γ-keto amides or esters, as demonstrated in the synthesis of analogous 5-oxopyrrolidine derivatives. For instance, methyl 1-(3-hydroxyphenyl)-5-oxo-3-pyrrolidinecarboxylate was synthesized via esterification of a carboxylic acid precursor followed by cyclization under acidic conditions. Applying this approach, a γ-keto ester intermediate could be cyclized using catalytic sulfuric acid in methanol to form the lactam ring.

Alternative routes include formal [3+2] cycloadditions between glycine enolate equivalents and benzylic electrophiles, as described in the synthesis of related pyrrolidinone-based therapeutics. This method avoids pre-installing stereochemistry, instead relying on the stereoelectronic properties of the reactants to dictate ring formation.

Acylation at C4 with Isonicotinoyl Group

The isonicotinoyl moiety is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. WO2020102643A1 describes acylation using 5-bromovaleryl chloride under catalyzed conditions, yielding acylated intermediates in high purity. Adapting this, isonicotinoyl chloride could react with a hydroxyl-activated pyrrolidinone intermediate. The reaction typically employs acid-binding agents like triethylamine to neutralize HCl byproducts, enhancing yield.

Alkylation at N1 with 3-(Dimethylamino)propyl

Installing the 3-(dimethylamino)propyl group involves alkylation of the pyrrolidinone nitrogen. WO2009125426A2 outlines quaternization reactions using alkyl halides or epoxides in the presence of bases such as sodium hydride. For instance, treating the lactam with 3-chloro-N,N-dimethylpropan-1-amine in dimethyl sulfoxide (DMSO) at 60°C could achieve N-alkylation. Solvent choice critically influences reaction kinetics; polar aprotic solvents like DMSO enhance nucleophilicity of the lactam nitrogen.

Hydroxylation at C3

The C3 hydroxyl group is introduced via oxidation or hydroxylative cyclization. PMC6268184 reports the synthesis of 3-hydroxyphenyl-pyrrolidinones through hydrolysis of ester precursors under basic conditions. Alternatively, direct hydroxylation using oxidizing agents like meta-chloroperbenzoic acid (mCPBA) could be employed, though regioselectivity must be controlled.

Comparative Analysis of Synthetic Routes

Method 1 offers high yields for cyclization but lacks direct alkylation protocols. Method 2 provides stereochemical control but requires specialized reagents. Method 4’s alkylation strategy is robust but may necessitate purification optimization.

Experimental Considerations and Optimization

- Solvent Selection : DMSO and 2-propanol are recurrent in achieving high solubilities for intermediates.

- Catalysts : Sulfuric acid (for esterification), LiCl (for enolate formation), and palladium (for cross-couplings, inferred) are critical.

- Purification : Crystallization from 2-propanol or toluene effectively isolates solid products.

Spectroscopic Characterization

Structural validation relies on:

- ¹H-NMR : Characteristic peaks for the pyrrolidinone ring (δ 3.2–4.1 ppm), aromatic protons (δ 7.0–8.5 ppm), and dimethylamino groups (δ 2.2–2.5 ppm).

- IR Spectroscopy : Lactam C=O stretch (~1740 cm⁻¹), hydroxyl O-H (~3159 cm⁻¹), and acyl C=O (~1660 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks confirming the exact mass (e.g., m/z 513 for [M+H]⁺).

Q & A

Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of pyrrolone cores and functionalization of aromatic groups. For example:

- Step 1 : Use of potassium permanganate (KMnO₄) for oxidation or sodium borohydride (NaBH₄) for reduction to modify intermediate structures .

- Step 2 : Electrophilic substitution reactions to introduce bromophenyl or isonicotinoyl groups.

- Optimization : Control reaction parameters (e.g., pH 6–8, 60–80°C, anhydrous solvents) to minimize by-products and maximize yield. Monitor progress via TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are essential for confirmation?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to assign proton environments and carbon frameworks (e.g., hydroxy-pyrrolone peaks at δ 5.5–6.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion matching C₂₃H₂₃BrN₃O₃).

- X-ray Crystallography : Resolve bond angles and stereochemistry, particularly for chiral centers .

Advanced Research Questions

Q. How can reaction mechanisms for functional group transformations (e.g., bromophenyl substitution) be elucidated?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow spectroscopy or isotopic labeling (e.g., ²H/¹³C) to track intermediate formation.

- Computational Modeling : Density Functional Theory (DFT) calculations simulate transition states and activation energies for substitutions. Compare with experimental data (e.g., Hammett plots for substituent effects) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption)?

- Methodological Answer :

- 2D NMR Techniques : Employ COSY or NOESY to distinguish overlapping signals (e.g., coupling between hydroxy and adjacent protons) .

- Variable-Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) causing signal broadening .

- IR Analysis : Compare experimental peaks (e.g., C=O stretch at ~1650 cm⁻¹) with computational vibrational spectra .

Q. How can computational methods predict the compound’s reactivity or pharmacological potential?

- Methodological Answer :

- Molecular Docking : Screen against biological targets (e.g., kinases, GPCRs) using software like AutoDock. Prioritize binding poses with the lowest ΔG values .

- ADMET Prediction : Use QSAR models to estimate solubility (LogP), metabolic stability (CYP450 interactions), and toxicity (Ames test predictions) .

Q. What experimental designs are recommended for studying degradation pathways under varying pH/temperature?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via LC-MS and identify by-products .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Use Arrhenius equations to extrapolate shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.